molecular formula C18H13NO7 B2892410 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate CAS No. 315237-73-1

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate

Cat. No.: B2892410
CAS No.: 315237-73-1
M. Wt: 355.302
InChI Key: DEBVCFPSYXNEMV-UHFFFAOYSA-N
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Description

The compound “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The methoxycarbonyl group (-COOCH3) is an ester functional group, and the nitrobenzoate indicates the presence of a nitro group (-NO2) attached to a benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and aromatic rings. The furan ring and the benzene ring from the benzoate would contribute to the compound’s aromaticity, while the nitro group would likely add electron-withdrawing character .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar nitro and ester groups in this compound would likely make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Anticancer and Antiangiogenic Applications

  • Compounds related to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate have been synthesized and evaluated for their anticancer and antiangiogenic activities. A notable compound within this category demonstrated potent anticancer effects at nanomolar concentrations, binding to the colchicine site of tubulin, inducing apoptosis, and showcasing both in vitro and in vivo vascular disrupting properties derived from its impact on vascular endothelial cells. This compound exhibited antitumor activity in a murine model comparable to combretastatin A-4 phosphate, a known anticancer agent (Romagnoli et al., 2015).

Chemical Synthesis and Reactivity

  • Research has also focused on the chemical synthesis and reactivity of benzofuran derivatives, including unexpected reactions like O-alkylation and ester migration in phenolic dibenzofurans. These findings contribute to the understanding of the chemical behavior of benzofuran compounds and their potential as intermediates in organic synthesis (Tran et al., 2013).

Applications in Tuberculosis and Inflammation

  • Derivatives of benzofuran have been synthesized with the intention of developing dual inhibitors for multidrug-resistant tuberculosis and inflammation. These compounds demonstrated significant anti-inflammatory activity and showed potential as antibacterial agents, indicating their promise in pharmacological research for treating complex diseases (Turukarabettu et al., 2019).

Methodological Advances in Synthesis

  • Another aspect of scientific research involves methodological advances in synthesizing benzofuran derivatives. For instance, hypervalent iodine-induced oxidative cyclization has been applied to efficiently functionalize 2-nitrobenzo[b]furans, a class of compounds related to the query molecule, facilitating their synthesis with good to excellent yields. This method represents a novel approach to functionalizing these compounds, which are challenging to obtain via classical methods (Lu et al., 2012).

Properties

IUPAC Name

methyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c1-10-16(18(21)24-2)14-9-13(6-7-15(14)25-10)26-17(20)11-4-3-5-12(8-11)19(22)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBVCFPSYXNEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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